molecular formula C16H24N2OS B4650848 N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B4650848
M. Wt: 292.4 g/mol
InChI Key: KKTKISDLWPLQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as TBFMTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, particularly in medicinal and agricultural research.

Scientific Research Applications

N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential applications in various scientific fields. In medicinal research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques in the brain. In agricultural research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied as a potential herbicide due to its ability to inhibit the growth of certain weed species.

Mechanism of Action

N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In anti-inflammatory research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. In Alzheimer's disease research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the formation of amyloid-beta plaques by binding to beta-secretase, an enzyme involved in the production of amyloid-beta.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In anti-inflammatory research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In Alzheimer's disease research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In agricultural research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of certain weed species by disrupting their cell division and metabolism.

Advantages and Limitations for Lab Experiments

N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's limited availability and high cost can be a limitation for some experiments. Additionally, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea research. In medicinal research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's anti-inflammatory and anti-cancer properties could be further investigated to develop new treatments for these diseases. In Alzheimer's disease research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's ability to inhibit the formation of amyloid-beta plaques could be further studied to develop new therapies for the disease. In agricultural research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's potential as a herbicide could be further investigated to develop new weed control strategies.

properties

IUPAC Name

1-(2-tert-butylphenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-16(2,3)13-8-4-5-9-14(13)18-15(20)17-11-12-7-6-10-19-12/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTKISDLWPLQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Tert-butylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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